H-Lys-Phe-His-Thr-Phe-Pro-Gln-Thr-Ala-Ile-Gly-Val-Gly-Ala-Pro-NH2
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Overview
Description
The compound H-Lys-Phe-His-Thr-Phe-Pro-Gln-Thr-Ala-Ile-Gly-Val-Gly-Ala-Pro-NH2 is a peptide consisting of a sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Phe-His-Thr-Phe-Pro-Gln-Thr-Ala-Ile-Gly-Val-Gly-Ala-Pro-NH2 can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired sequence is complete.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like This compound often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired peptide purity.
Chemical Reactions Analysis
Types of Reactions
H-Lys-Phe-His-Thr-Phe-Pro-Gln-Thr-Ala-Ile-Gly-Val-Gly-Ala-Pro-NH2: can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues like histidine and methionine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
H-Lys-Phe-His-Thr-Phe-Pro-Gln-Thr-Ala-Ile-Gly-Val-Gly-Ala-Pro-NH2: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of H-Lys-Phe-His-Thr-Phe-Pro-Gln-Thr-Ala-Ile-Gly-Val-Gly-Ala-Pro-NH2 involves its interaction with specific molecular targets and pathways. Peptides can bind to receptors on cell surfaces, triggering intracellular signaling cascades that lead to various biological effects. The specific amino acid sequence determines the peptide’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln: Another peptide with a different sequence but similar structural properties.
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: A peptide with a similar length and composition.
Uniqueness
H-Lys-Phe-His-Thr-Phe-Pro-Gln-Thr-Ala-Ile-Gly-Val-Gly-Ala-Pro-NH2: is unique due to its specific amino acid sequence, which imparts distinct biological and chemical properties. The presence of lysine, histidine, and proline residues can influence the peptide’s stability, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C74H112N20O18 |
---|---|
Molecular Weight |
1569.8 g/mol |
IUPAC Name |
(2S)-N-[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C74H112N20O18/c1-9-40(4)59(70(108)81-37-57(99)89-58(39(2)3)69(107)80-36-56(98)83-42(6)73(111)93-30-18-25-53(93)62(78)100)90-63(101)41(5)84-71(109)60(43(7)95)91-65(103)49(27-28-55(77)97)85-68(106)54-26-19-31-94(54)74(112)52(33-46-22-14-11-15-23-46)88-72(110)61(44(8)96)92-67(105)51(34-47-35-79-38-82-47)87-66(104)50(32-45-20-12-10-13-21-45)86-64(102)48(76)24-16-17-29-75/h10-15,20-23,35,38-44,48-54,58-61,95-96H,9,16-19,24-34,36-37,75-76H2,1-8H3,(H2,77,97)(H2,78,100)(H,79,82)(H,80,107)(H,81,108)(H,83,98)(H,84,109)(H,85,106)(H,86,102)(H,87,104)(H,88,110)(H,89,99)(H,90,101)(H,91,103)(H,92,105)/t40-,41-,42-,43+,44+,48-,49-,50-,51-,52-,53-,54-,58-,59-,60-,61-/m0/s1 |
InChI Key |
ZBKXGHRDTVFMKR-YICJZLNYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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